molecular formula C16H19NO B2539948 3-Amino-2-benzyl-3-phenylpropan-1-ol CAS No. 1506199-18-3

3-Amino-2-benzyl-3-phenylpropan-1-ol

Cat. No.: B2539948
CAS No.: 1506199-18-3
M. Wt: 241.334
InChI Key: ICQKDZDZTLESGV-UHFFFAOYSA-N
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Description

3-Amino-2-benzyl-3-phenylpropan-1-ol is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . This compound is characterized by the presence of an amino group, a benzyl group, and a phenyl group attached to a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-benzyl-3-phenylpropan-1-ol typically involves the reaction of benzylamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product . The reaction conditions generally include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 50°C

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Mechanism of Action

The mechanism of action of 3-Amino-2-benzyl-3-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups . The pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-benzyl-3-phenylpropan-1-ol is unique due to the presence of both benzyl and phenyl groups attached to the propanol backbone, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-amino-2-benzyl-3-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c17-16(14-9-5-2-6-10-14)15(12-18)11-13-7-3-1-4-8-13/h1-10,15-16,18H,11-12,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQKDZDZTLESGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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